molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Número de catálogo B5059434
Peso molecular: 456.3 g/mol
Clave InChI: IWHFEMUCXXJYEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of research.

Mecanismo De Acción

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to its active site. This prevents the activation of downstream signaling pathways that are responsible for cell growth and proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits potent inhibitory activity against EGFR tyrosine kinase, making it a potential candidate for the treatment of various types of cancer. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in combination with other therapies, such as immunotherapy. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in the treatment of other diseases, such as Alzheimer's disease, is also an area of interest for future research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against EGFR tyrosine kinase and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the field of research. Further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has the potential to lead to the development of new and effective therapies for various diseases, including cancer.

Métodos De Síntesis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This makes it a potential candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Propiedades

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFEMUCXXJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.